1-(2-fluorophenyl)-3-hydroxy-3-methylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-hydroxy-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-11(13)8(12)10-7-5-3-2-4-6(7)9/h2-5,13H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGVNNNWCAUUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=CC=CC=C1F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Principles of Urea Derivatization in Organic Synthesis
Urea (B33335) and its derivatives are central to drug development and medicinal chemistry due to the ability of the urea functional group to form multiple stable hydrogen bonds with biological targets such as proteins and receptors. nih.gov This capacity for robust hydrogen bonding is a key factor in specific biological activity and drug-like properties. nih.gov Consequently, a vast number of urea derivatives have been explored for a wide range of medicinal applications. nih.gov The derivatization of urea is a fundamental strategy in organic synthesis to create a diverse array of molecular architectures with tailored properties.
The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, offers multiple sites for substitution, leading to mono-, di-, tri-, or tetra-substituted ureas. These substitutions can profoundly alter the molecule's electronic properties, lipophilicity, metabolic stability, and conformational preferences. nih.gov
Common synthetic strategies for preparing urea derivatives include:
Reaction of amines with isocyanates: This is a widely used method for generating unsymmetrical ureas. nih.gov
Phosgene (B1210022) and its equivalents: The reaction of amines with phosgene or safer alternatives like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) is a classical approach. nih.gov
Carbonylation of amines: This method utilizes carbon monoxide or its surrogates to construct the urea backbone. nih.gov
Rearrangement reactions: Hofmann, Curtius, and Lossen rearrangements can be employed to generate isocyanate intermediates in situ, which then react with amines to form ureas.
The Strategic Significance of Fluorine and Hydroxyl Moieties in Molecular Design
The incorporation of specific functional groups is a cornerstone of modern drug design, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of a molecule. In the case of 1-(2-fluorophenyl)-3-hydroxy-3-methylurea, the presence of fluorine and hydroxyl groups is of strategic importance.
Fluorine Moiety
The introduction of fluorine into a drug candidate can have a multitude of beneficial effects. tandfonline.com Due to its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and high electronegativity, fluorine can significantly alter a molecule's properties without introducing substantial steric bulk. tandfonline.com
Key impacts of fluorine substitution include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can block sites of metabolic oxidation, leading to an increased half-life and improved bioavailability of the drug. tandfonline.com
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. nih.gov However, the effect can be context-dependent.
Binding Affinity: The strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, influencing their ionization state and ability to interact with biological targets. researchgate.net This can lead to enhanced binding affinity and potency. tandfonline.com
Conformational Control: Fluorine can influence the preferred conformation of a molecule through electrostatic and hyperconjugative effects, which can be crucial for optimal receptor binding. researchgate.net
Hydroxyl Moiety
The hydroxyl (-OH) group is another key player in molecular design, primarily due to its ability to participate in hydrogen bonding. hyphadiscovery.com
Strategic roles of the hydroxyl group:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). stereoelectronics.org This dual capability allows it to form strong and specific interactions with amino acid residues in a protein's active site, contributing significantly to binding affinity. nih.gov
Solubility: The polar nature of the hydroxyl group generally increases the aqueous solubility of a compound, which is often a desirable property for drug candidates to ensure adequate dissolution and absorption. studyraid.com
Pharmacokinetics: The introduction of a hydroxyl group can create a new site for metabolic transformations, such as glucuronidation, which can facilitate drug clearance. hyphadiscovery.com While this can sometimes lead to faster elimination, it can also be a predictable route of metabolism. hyphadiscovery.comnih.gov
The strategic placement of both fluorine and hydroxyl groups in a molecule like this compound allows for a multi-faceted approach to optimizing its potential as a bioactive compound. The interplay between the lipophilicity-enhancing effect of fluorine and the hydrophilicity-promoting nature of the hydroxyl group, combined with their distinct electronic and hydrogen-bonding properties, provides a powerful tool for medicinal chemists.
Research Trajectories for Complex Urea Analogs: the Case of 1 2 Fluorophenyl 3 Hydroxy 3 Methylurea
Precursor Synthesis and Functionalization
The successful synthesis of the target compound relies on the efficient preparation of two key intermediates: an electrophilic isocyanate derived from 2-fluoroaniline (B146934) and a nucleophilic hydroxylated amine.
2-Fluorophenyl isocyanate is the primary building block providing the fluorinated aryl moiety. chemdad.comscbt.com Its synthesis can be achieved through several established methods, ranging from traditional phosgenation to more modern, safer alternatives.
The most conventional route involves the reaction of 2-fluoroaniline with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547). This process, while efficient, utilizes highly toxic reagents, necessitating stringent safety protocols. nih.gov
Alternative, phosgene-free pathways offer a safer approach. One such method is the catalytic carbonylation of 2-fluoroaniline using carbon monoxide in the presence of a suitable catalyst. Another approach involves the reaction of an organic halide with a metal cyanate, catalyzed by a nickel complex in the zero oxidation state, to produce the isocyanate. google.com Rearrangement reactions, discussed later, also provide a crucial phosgene-free route to this intermediate. wikipedia.orgnih.govnih.gov
Table 1: Comparison of Synthetic Routes to 2-Fluorophenyl Isocyanate
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Phosgenation | 2-fluoroaniline, Phosgene/Triphosgene | High yield, well-established | Use of highly toxic phosgene |
| Catalytic Carbonylation | 2-fluoroaniline, Carbon Monoxide, Catalyst (e.g., Palladium) | Avoids phosgene | Requires high pressure CO gas |
| Halide-Cyanate Reaction | 2-fluorophenyl halide, Metal cyanate, Ni(0) catalyst | Phosgene-free | Catalyst may be expensive or sensitive |
| Curtius Rearrangement | 2-fluorobenzoyl azide (B81097) | Mild conditions, phosgene-free, high functional group tolerance | Requires synthesis of acyl azide precursor |
The second key precursor is N-methylhydroxylamine or a suitable derivative. This molecule provides the N-hydroxy-N-methylamino nucleophile required for the urea formation. The synthesis of N-substituted hydroxylamines can be accomplished through various methods.
One common strategy is the controlled reduction of nitromethane (B149229). Another route involves the alkylation of hydroxylamine (B1172632) with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), under carefully controlled conditions to prevent over-alkylation. An alternative technique involves treating hydroxylamine with trimethylsilyl-isocyanate in a reaction-inert solvent. google.com
Table 2: Synthetic Routes to N-Methylhydroxylamine
| Method | Starting Materials | Key Steps | Considerations |
|---|---|---|---|
| Reduction of Nitromethane | Nitromethane, Reducing agent (e.g., Zn/NH₄Cl) | Controlled reduction of the nitro group to a hydroxylamino group | Potential for over-reduction to methylamine |
| Alkylation of Hydroxylamine | Hydroxylamine, Methylating agent (e.g., CH₃I) | Nucleophilic substitution on the methylating agent | Risk of forming di- and tri-methylated products |
| From N,O-protected precursors | N,O-bis(tert-butyloxycarbonyl) hydroxylamine | Reaction with an alcohol under Mitsunobu conditions followed by deprotection | Multi-step process but offers good control |
Urea Bond Formation Reactions
With the precursors in hand, the central challenge is the formation of the urea bond. Modern synthetic chemistry offers several methodologies that circumvent the use of hazardous reagents and employ catalytic systems or elegant rearrangement reactions.
The direct coupling of an amine with an isocyanate is the most straightforward method for forming a urea. In the context of this compound, this involves the reaction of 2-fluorophenyl isocyanate with N-methylhydroxylamine. However, generating the isocyanate often relies on phosgene. nih.gov
To avoid this, phosgene-free strategies have been developed. These methods often generate the isocyanate in situ or use alternative carbonyl sources. rsc.org Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can react with an amine to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to form the urea, releasing imidazole (B134444) and carbon dioxide. organic-chemistry.org Another approach utilizes 3-substituted dioxazolones as stable precursors that generate isocyanates under mild heating, releasing only carbon dioxide as a byproduct. tandfonline.com These methods are advantageous as they avoid toxic reagents and often proceed under mild conditions. researchgate.netrsc.org
Transition metal catalysis represents a frontier in urea synthesis, offering novel pathways from abundant feedstocks like carbon dioxide (CO₂) and various nitrogen sources. google.com While direct synthesis of a complex molecule like this compound via this route is still developmental, the underlying principles are highly relevant.
Electrocatalytic methods using catalysts based on transition metals like copper, palladium, molybdenum, and chromium have been investigated for the synthesis of urea from N₂ and CO₂ under ambient conditions. acs.orgrsc.orgnih.govnih.gov These systems work by activating the inert N₂ and CO₂ molecules on the catalyst surface, facilitating the crucial C-N bond formation. nih.gov For instance, a tetraammineaquacopper(II) sulfate complex has been shown to catalyze urea formation from ammonium (B1175870) carbamate (B1207046). acs.org Such research paves the way for future catalytic systems capable of directly coupling functionalized anilines and amines with a carbonyl source to build complex ureas.
Rearrangement reactions provide an elegant and powerful phosgene-free method for urea synthesis. wikipedia.orgnih.govnih.gov The Curtius rearrangement is particularly useful. wikipedia.orgnih.gov In this reaction, a carboxylic acid is converted into an acyl azide, which then undergoes thermal or photochemical rearrangement to yield an isocyanate with the loss of nitrogen gas. wikipedia.org
For the synthesis of the target compound, this would involve the following steps:
Conversion of 2-fluorobenzoic acid to 2-fluorobenzoyl chloride.
Reaction with an azide source (e.g., sodium azide) to form 2-fluorobenzoyl azide.
The acyl azide is then heated, triggering the Curtius rearrangement to form 2-fluorophenyl isocyanate in situ.
This reactive isocyanate intermediate is immediately trapped by N-methylhydroxylamine present in the reaction mixture to yield the final product, this compound.
This one-pot procedure is highly efficient, tolerates a wide variety of functional groups, and completely avoids the handling of toxic phosgene or isolating the isocyanate intermediate. nih.govorganic-chemistry.orgacs.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Target Molecule |
| 2-Fluorophenyl Isocyanate | Key Precursor (Electrophile) |
| N-methylhydroxylamine | Key Precursor (Nucleophile) |
| 2-Fluoroaniline | Starting material for isocyanate |
| Phosgene | Traditional reagent for isocyanate synthesis |
| Triphosgene | Safer phosgene substitute |
| Carbon Monoxide | Reagent for catalytic carbonylation |
| Sodium Azide | Reagent for acyl azide formation |
| 2-Fluorobenzoic acid | Starting material for Curtius rearrangement |
| 2-Fluorobenzoyl azide | Intermediate in Curtius rearrangement |
| 1,1'-Carbonyldiimidazole (CDI) | Phosgene-free coupling agent |
| Nitromethane | Starting material for hydroxylamine precursor |
| Hydroxylamine | Starting material for hydroxylamine precursor |
Regioselective Introduction of Substituents
The assembly of the target molecule hinges on the ability to introduce substituents at specific positions with high fidelity. This includes placing the fluorine atom exclusively at the ortho position of the phenyl ring and constructing the N-hydroxy-N-methylamino group on the urea backbone.
Control of Fluorination on Aromatic Rings
Achieving regioselective fluorination of an aromatic ring, particularly at the position ortho to an amino group, is a significant synthetic challenge due to the activating and ortho-, para-directing nature of the amine. Direct fluorination of aniline (B41778) often leads to a mixture of isomers and polyfluorinated products. Therefore, strategies employing directing groups or specific fluorinating agents are necessary to ensure high selectivity.
While direct C-H fluorination is an evolving field, analogous halogenations provide a blueprint for achieving ortho-selectivity. For instance, organocatalytic methods have proven highly effective for the ortho-chlorination of anilines. nih.gov These reactions often use a secondary ammonium salt catalyst that can direct the electrophilic halogen source to the ortho position. nih.gov This principle can be adapted for fluorination using electrophilic fluorine sources like N-Fluorobenzenesulfonimide (NFSI). Another powerful strategy involves using a removable directing group on the aniline nitrogen, which positions the fluorinating agent in proximity to the ortho C-H bond. Picolinamide has been successfully used as a directing group in iron-catalyzed ortho-trifluoromethylation of anilines, a strategy that could be adapted for fluorination. rsc.org
A hypothetical comparison of potential ortho-fluorination strategies for aniline is presented below.
Interactive Data Table: Comparison of Potential Ortho-Fluorination Methods for Aniline
| Method | Fluorinating Agent | Catalyst/Directing Group | Key Advantages | Potential Challenges |
| Organocatalysis | N-Fluorodibenzenesulfonimide (NFSI) | Secondary Ammonium Salt | Metal-free, mild conditions. | Catalyst may be substrate-specific; selectivity can vary. |
| Directed C-H Activation | Selectfluor® | Removable Picolinamide | High regioselectivity. | Requires additional steps for group installation/removal. |
| Diazotization (Schiemann) | HBF₄ / NaNO₂ then heat | None (from 2-amino-X-phenol) | Well-established for fluoroarenes. | Requires pre-functionalized starting material; thermal decomposition. |
Stereoselective Hydroxylation and Methylation Adjacent to the Urea Moiety
The target molecule, this compound, is achiral. Therefore, the term "stereoselective" in this context refers to the controlled and selective construction of the N-hydroxy-N-methyl functionality, rather than the generation of a chiral center. The most direct and controlled method to achieve this is through the use of N-methylhydroxylamine as a key building block.
The synthesis of N-methylhydroxylamine, typically handled as its more stable hydrochloride salt, can be achieved through several routes. A common industrial method involves the electrochemical reduction of nitromethane in hydrochloric acid. wikipedia.org Another approach is the catalytic hydrogenation of nitromethane using a palladium catalyst. google.com
Once 2-fluorophenyl isocyanate is obtained, the final step is its reaction with N-methylhydroxylamine. The lone pair on the nitrogen of N-methylhydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This reaction mechanism is analogous to the formation of standard ureas from amines and carbamates from alcohols reacting with isocyanates. nih.govresearchgate.net The reaction chemoselectively forms the desired C-N bond, yielding the final N-hydroxy-N-methylurea product. The presence of both a hydroxyl and a methyl group on the same nitrogen is thus guaranteed by the choice of this specific, pre-functionalized reagent.
Advanced Synthetic Techniques and Green Chemistry Considerations in Urea Synthesis
The traditional synthesis of aryl isocyanates, the key precursors to the urea derivatives discussed, relies on the use of the highly toxic and corrosive gas phosgene or its liquid surrogates like diphosgene and triphosgene. nih.govsigmaaldrich.com Modern synthetic chemistry places a strong emphasis on developing safer and more environmentally benign alternatives.
A significant focus of green chemistry in this area is the complete avoidance of phosgene. researchgate.net Several "non-phosgene" routes to isocyanates have been developed, which are highly relevant to the synthesis of this compound. These methods often involve the thermal decomposition of carbamate intermediates, which can be generated from greener starting materials. acs.org
Key green strategies include:
Dimethyl Carbonate (DMC) Method : DMC is an eco-friendly reagent that can react with amines to form carbamates, which are then thermally converted to isocyanates. This process avoids the use of phosgene and corrosive byproducts. acs.orgnih.gov
Urea Method : This approach uses urea itself as a carbonyl source to react with amines and alcohols to generate carbamates, again leading to isocyanates after decomposition. This route is atom-economical and utilizes inexpensive starting materials. acs.orgnih.gov
Direct Carbonylation with CO₂ : The use of carbon dioxide as a renewable, non-toxic C1 feedstock is a primary goal in green chemistry. researchgate.net Electrochemical methods are being explored to drive the C-N coupling of CO₂ and nitrogen sources to form urea and its derivatives under mild conditions, representing a frontier in sustainable synthesis. jlu.edu.cn
These advanced techniques not only enhance the safety profile of urea synthesis but also align with the principles of a circular economy by utilizing waste products like CO₂. ureaknowhow.comrsc.org
Interactive Data Table: Comparison of Traditional vs. Green Urea Synthesis Strategies
| Feature | Traditional Phosgene Method | Advanced Non-Phosgene Methods |
| Carbonyl Source | Phosgene (COCl₂) | Dimethyl Carbonate (DMC), Urea, Carbon Dioxide (CO₂) |
| Key Intermediate | Isocyanate (direct) | Carbamate |
| Byproducts | HCl (corrosive) | Methanol, Ammonia (recyclable) |
| Safety Profile | Highly toxic, hazardous reagents. | Significantly safer, less toxic reagents. nih.gov |
| Environmental Impact | High, due to toxic inputs and corrosive waste. | Lower, potential for carbon capture and use. rsc.org |
| Atom Economy | Moderate | Potentially very high (e.g., CO₂ utilization). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for its complete structural assignment.
High-Resolution ¹H NMR for Proton Environments
Proton (¹H) NMR spectroscopy identifies the distinct chemical environments of hydrogen atoms in a molecule. The spectrum provides information based on chemical shifts (δ), signal multiplicity (splitting patterns), and integration (proton count). For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorophenyl ring, the N-H and O-H protons, and the methyl group protons.
The four protons on the 2-fluorophenyl ring would appear as complex multiplets in the aromatic region of the spectrum. The presence of the fluorine atom would introduce additional coupling (H-F coupling), further splitting these signals. The methyl (CH₃) group would likely appear as a singlet, while the hydroxyl (OH) and amine (NH) protons would also be expected to produce distinct signals, the positions of which can be dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| Aromatic Region | Multiplet | Not Available | Ar-H |
| Variable | Singlet/Broad | Not Available | N-H |
| Variable | Singlet/Broad | Not Available | O-H |
| Alk-yl Region | Singlet | Not Available | N-CH₃ |
Note: Specific experimental data for chemical shifts and coupling constants are not available in the cited literature. The table represents expected patterns.
¹³C NMR for Carbon Backbone Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The carbon atoms of the phenyl ring would resonate in the aromatic region, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant. The carbonyl carbon (C=O) of the urea moiety would appear at a characteristic downfield shift. The methyl carbon would be found in the upfield, aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Downfield Region | C =O (Urea) |
| Aromatic Region | C -F |
| Aromatic Region | C -N |
| Aromatic Region | Ar-C H |
| Aromatic Region | Ar-C H |
| Aromatic Region | Ar-C H |
| Aromatic Region | Ar-C H |
| Upfield Region | N-C H₃ |
Note: Specific experimental chemical shift values are not available in the cited literature. The table represents expected signal assignments.
¹⁹F NMR for Fluorine Chemical Environment and Coupling Interactions
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal would be split by coupling to the adjacent aromatic protons, providing additional structural information that corroborates the ¹H NMR data.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity between atoms.
COSY (Correlation Spectroscopy) would be used to identify proton-proton (H-H) coupling networks, confirming the relationships between the adjacent protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, with the molecular formula C₈H₉FN₂O₂, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is definitive in verifying the molecular formula of the target compound.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉FN₂O₂ |
| Calculated Exact Mass | 184.0648 g/mol |
| Measured Exact Mass | Not Available |
| Ionization Mode | e.g., ESI+, APCI+ |
Note: The calculated exact mass is based on the most abundant isotopes of the constituent elements. Experimental data is not available in the cited literature.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (molecular weight: 198.18 g/mol ), an MS/MS analysis would typically begin by generating a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 199.19, using a soft ionization technique like electrospray ionization (ESI).
This precursor ion would then be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would provide insights into the molecule's structure. Based on the structure of related phenylurea compounds, a hypothetical fragmentation pathway could involve:
Cleavage of the Urea Core: The bonds within the urea moiety (N-C, C-N) are common points of fragmentation. This could lead to the loss of neutral fragments such as methyl isocyanate (CH₃NCO) or hydroxylamine (NH₂OH).
Loss of Small Molecules: Fragments corresponding to the loss of water (H₂O) from the hydroxyurea (B1673989) group or the loss of the methyl group (CH₃) are plausible.
Formation of Phenyl-containing Ions: A prominent fragment would likely be the 2-fluorophenyl isocyanate ion or the 2-fluoroaniline ion, which would provide clear evidence of the substitution pattern on the aromatic ring.
A detailed analysis would require high-resolution mass spectrometry to determine the exact mass of each fragment, allowing for the confident assignment of elemental compositions and the elucidation of the complete fragmentation pathway.
Table 1: Hypothetical MS/MS Fragmentation Data for [C₈H₁₀FN₂O₂ + H]⁺ (Note: This table is illustrative and not based on experimental data.)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 199.19 | 141.05 | CH₃NCO | [2-fluorophenyl-NH-OH]⁺ |
| 199.19 | 124.05 | NH(OH)CH₃ | [2-fluorophenyl-NCO]⁺ |
| 199.19 | 111.05 | CO-N(OH)CH₃ | [2-fluoroaniline]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An analysis of this compound would reveal characteristic absorption (IR) and scattering (Raman) bands corresponding to its specific functional groups.
Key vibrational modes expected would include:
O-H and N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ in the IR spectrum would be indicative of the O-H group, likely involved in hydrogen bonding. The N-H stretch from the urea linkage would also appear in this region, typically around 3300-3400 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.
C=O Stretching (Amide I band): A very strong and characteristic absorption band for the urea carbonyl group would be expected in the IR spectrum, typically between 1630 and 1680 cm⁻¹. Its exact position would be sensitive to hydrogen bonding.
N-H Bending (Amide II band): This mode, coupled with C-N stretching, would appear in the 1550-1620 cm⁻¹ region.
Aromatic C=C Stretching: Phenyl ring vibrations would produce several bands in the 1450-1600 cm⁻¹ region.
C-F Stretching: A strong, characteristic band for the carbon-fluorine bond would be expected in the 1100-1300 cm⁻¹ range.
Raman spectroscopy would be particularly useful for observing symmetric vibrations and the C=C bonds of the aromatic ring, which often give strong Raman signals.
Table 2: Expected Characteristic IR and Raman Vibrational Frequencies (Note: This table is illustrative and not based on experimental data.)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H Stretch | 3200 - 3500 | Strong, Broad | Weak |
| N-H Stretch | 3300 - 3400 | Medium-Strong | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | Very Strong | Medium |
| N-H Bend (Amide II) | 1550 - 1620 | Strong | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
X-ray Diffraction (XRD) for Solid-State Structural Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide a wealth of structural information.
This data would include:
Crystal System and Space Group: Defining the symmetry of the crystal lattice.
Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The exact position of every atom within the unit cell.
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular connectivity.
Intermolecular Interactions: Crucially, XRD would reveal the nature of hydrogen bonding involving the N-H and O-H groups with the carbonyl oxygen. This network of interactions dictates the crystal packing and influences the compound's physical properties.
Without experimental data, it is impossible to provide these specific structural parameters. Analysis of structurally related phenylurea compounds often reveals extensive hydrogen-bonded networks, frequently forming dimers or sheet-like structures.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the compound from impurities and for quantitative analysis.
LC-MS is the premier technique for the analysis of non-volatile, polar compounds like phenylureas. A typical method would involve:
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) would be the method of choice. A C18 column would be used with a mobile phase consisting of a mixture of water (often with a formic acid modifier to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. The compound would be separated from any starting materials, byproducts, or degradation products based on its polarity.
Detection: The HPLC would be coupled to a mass spectrometer (e.g., a quadrupole or ion trap), likely with an ESI source. The mass spectrometer would provide highly selective and sensitive detection, monitoring for the [M+H]⁺ ion (m/z 199.19). This allows for both the confirmation of the compound's identity via its mass and its quantification, even in complex mixtures. Purity would be assessed by integrating the area of the main peak relative to any impurity peaks in the chromatogram.
Direct analysis of this compound by gas chromatography (GC) is generally not feasible. Urea compounds are thermally labile and tend to decompose at the high temperatures required for GC analysis rather than volatilizing intact.
To analyze this compound by GC, a derivatization step would be necessary to create a more volatile and thermally stable analogue. Common derivatization strategies for similar compounds include:
Silylation: Reacting the N-H and O-H groups with a silylating agent (e.g., BSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups.
Acylation: Reacting the compound with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA).
The resulting derivative could then be analyzed by GC, typically coupled with a mass spectrometer (GC-MS), which would provide a characteristic retention time and mass spectrum for the derivatized molecule. However, this approach is more complex than direct LC-MS analysis and is usually employed only when LC-MS is not available or suitable.
Computational and Theoretical Investigations on 1 2 Fluorophenyl 3 Hydroxy 3 Methylurea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule from first principles.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. By calculating the electron density, DFT can predict various properties, including bond lengths, bond angles, and dihedral angles. schrodinger.com For 1-(2-fluorophenyl)-3-hydroxy-3-methylurea, this analysis would reveal the precise spatial relationship between the fluorophenyl ring and the hydroxy-methylurea side chain, providing foundational data for further analysis. However, specific optimized structural parameters for this compound are not available in published literature.
Ab Initio Methods for High-Level Electronic Structure Determination
Ab initio methods are a class of quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and post-Hartree-Fock techniques, provide a high level of theoretical accuracy for determining the electronic structure and energy of a molecule. Such calculations would offer a benchmark for the electronic properties of this compound, but no specific ab initio studies for this molecule have been reported.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap generally indicates higher reactivity. wikipedia.org The analysis also helps in understanding electronic transitions and charge transfer possibilities within the molecule. nih.gov While the principles of FMO analysis are well-established, the calculated HOMO-LUMO gap energy for this compound has not been documented.
Below is a representative table illustrating how such data would typically be presented.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: This table is for illustrative purposes only. No specific data for this compound has been found.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stability gained from these interactions (hyperconjugation). nih.govresearchgate.net For the target compound, NBO analysis would identify key intramolecular hydrogen bonds and other non-covalent interactions that influence its structure and stability. This method provides quantitative data on charge distribution and delocalization effects. nih.gov Unfortunately, no NBO analysis has been published for this compound.
A typical data table from an NBO analysis is shown below for illustrative purposes.
Table 2: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol)a |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
a E(2) represents the energy of hyperconjugative interactions. Note: This table is for illustrative purposes only. No specific data for this compound has been found.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time, providing insight into the dynamic behavior and conformational preferences of a compound.
Conformational Landscape Exploration in Solution
MD simulations can explore the different shapes (conformations) a molecule can adopt in a solvent, such as water. bmrb.io This is crucial for understanding how the molecule behaves in a biological or chemical environment. By simulating the molecule's movement over time, researchers can identify the most stable or frequently occurring conformations. For this compound, this would involve analyzing the rotational freedom around its single bonds and the influence of the solvent on its preferred shape. Such computational studies have not been reported for this specific molecule.
Solvent Interaction Dynamics (e.g., Hydration Shell Analysis)
The interaction of this compound with solvent molecules, particularly water, is critical to understanding its behavior in biological and chemical systems. Computational methods, such as molecular dynamics (MD) simulations, allow for a detailed investigation of these interactions at an atomic level. Hydration shell analysis focuses on the structure and dynamics of water molecules in the immediate vicinity of the solute molecule.
For this compound, the hydration shell is primarily structured around its polar functional groups: the urea (B33335) moiety (-NH-CO-N(OH)-) and the hydroxyl group (-OH). These groups can act as both hydrogen bond donors and acceptors, organizing nearby water molecules into a structured, yet dynamic, shell. nih.gov Quantum Mechanical Charge Field Molecular Dynamics (QMCF MD) simulations are a powerful tool for studying such systems, providing insights into coordination numbers and the residence times of water molecules within the first and second solvation shells. researchgate.net
The first hydration shell is characterized by strong hydrogen bonds between the solute's polar groups and water. The urea carbonyl oxygen, the hydroxyl oxygen, and the N-H and O-H protons are expected to be the primary sites of interaction. The dynamics within this shell are significantly slower compared to bulk water, with water molecules exhibiting longer residence times due to these specific interactions. nih.gov The 2-fluoro substituent on the phenyl ring may also influence the local water structure, though its interaction is weaker than the hydrogen bonding groups. Analysis of the second solvation shell typically reveals a more disordered and labile structure, with more frequent exchange of water molecules with the bulk solvent. researchgate.netshaoxc.com
Analysis of Non-Covalent Interactions
Non-covalent interactions are fundamental to the molecular conformation, crystal packing, and biological activity of this compound. Computational chemistry provides essential tools to identify, characterize, and quantify these weak forces.
The structure of this compound contains multiple hydrogen bond donor and acceptor sites, allowing for the formation of complex hydrogen bonding networks.
Intramolecular Hydrogen Bonds: The proximity of the hydroxyl group to the urea moiety may allow for the formation of intramolecular hydrogen bonds. nih.gov For instance, a hydrogen bond could potentially form between the hydroxyl proton (donor) and the urea carbonyl oxygen (acceptor), or between the N-H proton (donor) and the hydroxyl oxygen (acceptor). Such interactions would create a pseudo-ring structure, significantly influencing the molecule's preferred conformation by restricting the rotation of single bonds and enhancing molecular planarity. researchgate.netsemanticscholar.org The formation of these bonds is often crucial for stabilizing specific conformers. nih.gov
Intermolecular Hydrogen Bonds: In the solid state or in concentrated solutions, intermolecular hydrogen bonds are expected to dominate the supramolecular structure. The N-H group of the urea is a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. mdpi.com Molecules can link together to form dimers or extended chains. For example, a common motif involves two molecules forming a cyclic dimer via N-H···O=C hydrogen bonds. The hydroxyl group can also participate, acting as both a donor (O-H···O) and an acceptor (N-H···OH), further extending the network into one-, two-, or three-dimensional architectures. researchgate.net These extensive networks are critical determinants of the compound's physical properties, such as melting point and solubility.
Beyond classical hydrogen bonding, other non-covalent interactions play a significant role in the molecular architecture of this compound.
Halogen Bonding: The fluorine atom on the phenyl ring can participate in halogen bonding. The C-F bond, while highly polarized, can create a region of positive electrostatic potential (a σ-hole) on the outermost portion of the fluorine atom, allowing it to act as a halogen bond donor and interact with a nucleophilic atom (X), such as an oxygen or nitrogen atom from a neighboring molecule (C-F···O or C-F···N). mdpi.com While weaker than many hydrogen bonds, these interactions can be directionally specific and contribute to the stability of the crystal lattice.
To understand the relative importance of the various non-covalent interactions, their energies must be quantified. This is typically achieved through high-level quantum chemical calculations, such as Density Functional Theory (DFT) with appropriate corrections for dispersion forces, or Møller-Plesset perturbation theory (MP2). Methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to characterize and estimate the strength of specific interactions.
The table below provides typical energy ranges for the types of non-covalent interactions anticipated for this compound. The precise values for this specific compound would require dedicated computational studies.
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Typical Energy Range (kcal/mol) |
| Intermolecular Hydrogen Bond | -NH (urea) | O=C (urea) | 4 - 7 |
| Intermolecular Hydrogen Bond | -OH (hydroxyl) | O=C (urea) | 3 - 6 |
| Intramolecular Hydrogen Bond | -OH (hydroxyl) | O=C (urea) | 2 - 5 |
| Halogen Bond | C-F | O/N | 0.5 - 2 |
| π-π Stacking | Fluorophenyl Ring | Fluorophenyl Ring | 1 - 3 |
| C-H···π Interaction | C-H | Fluorophenyl Ring | 0.5 - 2.5 |
Prediction of Spectroscopic Parameters (e.g., Computational NMR Chemical Shifts)
Computational methods are invaluable for predicting spectroscopic parameters, which aids in the structural elucidation of molecules. chemrxiv.org Calculating Nuclear Magnetic Resonance (NMR) chemical shifts is a common and powerful application of these techniques. nih.gov
The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound can be performed using DFT, often employing the Gauge-Including Projector Augmented Wave (GIPAW) method for solid-state calculations or methods incorporating solvent effects for solution-state predictions. mdpi.com The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com
The accuracy of these predictions is highly sensitive to the chosen computational level (functional and basis set) and the accurate representation of the molecular geometry and intermolecular interactions. researchgate.net For example, the chemical shift of the N-H proton would be significantly influenced by its participation in intra- or intermolecular hydrogen bonding. Similarly, the ¹⁹F chemical shift is sensitive to its local electronic environment and potential involvement in halogen bonding. researchgate.net Predicted spectra can be compared with experimental data to confirm structural assignments and provide insight into the molecule's conformation in a given environment. researchgate.net
The table below outlines the key nuclei in this compound and the primary factors that would be considered in the computational prediction of their chemical shifts.
| Nucleus Type | Location | Key Influences on Predicted Chemical Shift |
| ¹H | N-H (Urea) | Hydrogen bonding (intra- and intermolecular), solvent effects. |
| ¹H | O-H (Hydroxyl) | Hydrogen bonding, rate of proton exchange with solvent. |
| ¹H | Aromatic (Phenyl) | Electronic effect of fluorine (ortho), ring current effects. |
| ¹H | -CH₃ (Methyl) | Local steric and electronic environment. |
| ¹³C | C=O (Carbonyl) | Resonance effects, hydrogen bonding to the oxygen. |
| ¹³C | Aromatic (Phenyl) | Inductive and resonance effects of fluorine and urea substituents. |
| ¹³C | -CH₃ (Methyl) | Hyperconjugation and local environment. |
| ¹⁹F | C-F (Phenyl) | Electronic environment, participation in halogen bonding. |
Theoretical Insights into the Influence of Fluorine Substitution on Molecular Properties
The substitution of a hydrogen atom with fluorine on the phenyl ring at the ortho position has profound and multifaceted effects on the molecular properties of this compound. Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability of the C-F bond to act as a weak hydrogen bond acceptor—are central to these modifications. researchgate.net
Theoretical studies can elucidate how this single substitution alters the molecule's electronics, conformation, and interaction potential.
Electronic Effects: Fluorine is a strongly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density in the aromatic ring and can influence the acidity of the N-H proton on the urea moiety. This alteration of the electronic landscape can, in turn, affect the strength of hydrogen bonds formed by this group.
Conformational Preferences: The presence of the ortho-fluorine atom can introduce steric hindrance that influences the preferred torsional angle between the phenyl ring and the urea group. Furthermore, the fluorine may form a weak intramolecular hydrogen bond with the adjacent N-H group (N-H···F), which would favor a more planar conformation.
Physicochemical Properties: Fluorine substitution is a well-established strategy in medicinal chemistry to modulate physicochemical properties. nih.gov It often increases lipophilicity, which can impact membrane permeability. Moreover, the C-F bond is metabolically stable, and its introduction can block sites of oxidative metabolism, potentially increasing the molecule's biological half-life. researchgate.net
Intermolecular Interactions: As discussed previously, the fluorine atom provides an additional site for non-covalent interactions through halogen bonding and can modulate the π-system of the aromatic ring, influencing its stacking interactions. mdpi.com These changes can lead to different crystal packing arrangements and altered solubility profiles compared to the non-fluorinated analogue.
Computational analysis allows for the systematic investigation of these effects, providing a theoretical framework for understanding the structure-property relationships imparted by fluorine substitution.
Structure Reactivity and Structure Interaction Relationship Studies of 1 2 Fluorophenyl 3 Hydroxy 3 Methylurea
Systematic Modification of the Fluorophenyl Moiety and its Effects on Reaction Profiles
The presence and position of the fluorine atom can significantly alter the reactivity of the urea's N-H proton and the nucleophilicity of the aryl nitrogen. Fluorine substitution is known to impact drug metabolism, often by blocking sites of oxidative metabolism, which can enhance a molecule's pharmacokinetic profile. nih.gov In the context of 1-(2-fluorophenyl)-3-hydroxy-3-methylurea, the ortho-fluoro substituent can influence the orientation of the phenyl ring relative to the urea (B33335) plane, potentially creating unique intramolecular interactions or steric hindrances that affect receptor binding. polyu.edu.hk
Systematic modifications, such as shifting the fluorine to the meta or para position or introducing additional substituents, would predictably alter the molecule's reaction profile. A para-fluoro substitution, for example, would maximize the resonance effect while minimizing steric hindrance, potentially leading to different binding affinities compared to the ortho isomer. nih.govnih.gov
| Aryl Moiety | Dominant Electronic Effect | Expected Impact on N-H Acidity | Potential Effect on Metabolic Stability | Steric Influence on Conformation |
|---|---|---|---|---|
| 2-Fluorophenyl | Inductive withdrawal (-I) | Increased | Increased (metabolic blocking) | High |
| 4-Fluorophenyl | Inductive withdrawal (-I), Mesomeric donation (+M) | Increased | Increased (metabolic blocking) | Low |
| Phenyl | Neutral | Baseline | Baseline (susceptible to aromatic oxidation) | Low |
| 4-Chlorophenyl | Inductive withdrawal (-I), Mesomeric donation (+M) | Increased | Increased (metabolic blocking) | Moderate |
| 4-Nitrophenyl | Strong inductive (-I) and mesomeric (-M) withdrawal | Significantly Increased | Variable; nitro group can be metabolized | Moderate |
| 4-Methoxyphenyl | Inductive withdrawal (-I), Strong mesomeric donation (+M) | Decreased | Decreased (O-demethylation) | Moderate |
Impact of Hydroxyl and Methyl Group Position and Stereochemistry on Molecular Recognition Profiles
The this compound molecule is achiral as the substituents are on a nitrogen atom. However, the N-hydroxy and N-methyl groups at the N' position are fundamental to its molecular recognition profile, distinguishing it from more common N,N'-disubstituted ureas.
The N-hydroxy group can act as both a hydrogen bond donor (via the OH proton) and an acceptor (via the oxygen lone pairs). This dual character significantly expands its potential interaction patterns compared to a simple N-H group. Computational studies on hydroxyurea (B1673989) and its methylated analogues have highlighted the importance of these groups in determining the stability of radical intermediates and their reactivity. rsc.org For instance, N-methylhydroxyurea has been shown to be a more reactive radical scavenger than hydroxyurea, a property linked to the electronic effects of the methyl group. rsc.org
The N-methyl group introduces several key features:
Steric Influence : It provides steric bulk that can influence the preferred conformation around the C(O)-N' bond, favoring or disfavoring certain rotational isomers. nih.gov
Electronic Effect : As an electron-donating group, it can increase the electron density on the adjacent nitrogen and oxygen atoms, modulating their hydrogen bonding capabilities.
Conformational Lock : N-methylation in diaryl ureas is known to induce a shift from a trans,trans conformation to a cis,cis or cis,trans conformation, which can pre-organize the molecule for binding to a specific target. nih.govresearchgate.net This disruption of planarity can also improve solubility by reducing crystal packing energy. nih.gov
The interplay between the hydroxyl and methyl groups is therefore critical. Their relative positioning is fixed, but their presence dictates a specific set of steric and electronic properties that govern how the molecule docks into a binding site. The ability to form specific hydrogen bonds while presenting a defined steric profile is a key aspect of molecular recognition. nih.gov Studies on protein-ligand interactions have consistently shown that correct stereochemistry and substituent placement are essential for high-affinity binding, especially when the interaction involves a structured binding site. nih.govresearchgate.net
Conformational Analysis and its Correlation with Chemical Behavior
Rotation around the Ar-N Bond : The planarity of the phenyl ring relative to the urea moiety is influenced by the ortho-fluoro substituent. The fluorine atom can cause steric hindrance, potentially forcing the phenyl ring to rotate out of the plane of the urea group. This non-planar conformation can have significant consequences for reactivity and molecular recognition, as it disrupts the π-system conjugation between the ring and the urea nitrogen. nih.gov Ab initio calculations on related N-hydroxyanilines predict that while planar conformations are often lowest in energy, the barriers to rotation are generally small. rsc.org
Rotation around the C-N Bonds (Amide Isomerism) : Substituted ureas typically exist as a mixture of conformers due to restricted rotation around the C-N bonds, which have partial double-bond character. For N-aryl-N'-alkyl ureas, trans-trans and cis-trans conformations are often observed. nih.gov The presence of the N'-methyl group in this compound likely influences this equilibrium. Computational and NMR studies on similar systems have shown that N-methylation can stabilize the cis-trans conformation, sometimes through the formation of an internal hydrogen bond. researchgate.netnih.gov
The equilibrium between different conformers determines which functional groups are available for intermolecular interactions. For example, a conformation that exposes the carbonyl oxygen and the N-H proton for hydrogen bonding will have a different interaction profile than one where these groups are sterically shielded. The energy landscape of these conformations, including the barriers to rotation, dictates the molecule's dynamic behavior in solution and its ability to adapt its shape to fit a biological target. rsc.org
Computational Approaches to Structure-Interaction Profiling for Urea Derivatives
Computational chemistry provides powerful tools for understanding the structure-interaction relationships of urea derivatives at the molecular level. These methods are essential for rationalizing experimental findings and guiding the design of new molecules.
Molecular Docking: This technique predicts the preferred binding orientation of a ligand within a target protein's active site. For a molecule like this compound, docking studies can identify key interactions, such as hydrogen bonds between the urea/hydroxyurea moiety and amino acid residues (e.g., aspartate, glutamate), as well as hydrophobic or π-stacking interactions involving the fluorophenyl ring. nih.govnih.gov Such studies have been used to successfully predict the binding modes of various hydroxyurea analogs in proteins like hemoglobin. nih.gov
Density Functional Theory (DFT): DFT calculations are used to investigate the intrinsic electronic properties and reactivity of molecules. These methods can determine molecular geometries, conformational energy profiles, reaction energy barriers, and properties like radical stabilization energies. rsc.org For instance, DFT could be used to calculate the rotational energy barrier of the 2-fluorophenyl group or to compare the stability of different amide conformers of the target molecule.
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of a molecule over time, providing insights into its conformational flexibility in solution or when bound to a protein. This approach can reveal how the ligand and protein adapt to each other and the stability of their interactions over time, offering a more realistic picture than static docking poses.
These computational approaches, when combined, provide a comprehensive profile of a molecule's potential interactions, helping to explain its biological activity and guiding further structural modifications.
Comparative Analysis with Other Substituted Urea Derivatives
To fully appreciate the unique characteristics of this compound, it is useful to compare it with other well-known urea derivatives.
Compared to Hydroxyurea : Hydroxyurea is a simple, unsubstituted molecule. The addition of a 2-fluorophenyl group introduces significant lipophilicity and the potential for aromatic interactions (e.g., π-π stacking), which are absent in hydroxyurea. The N-methyl group further modifies the electronic profile and steric bulk. These changes would be expected to lead to vastly different molecular recognition patterns and biological targets. rsc.org
Compared to Diaryl Ureas (e.g., Sorafenib) : Many kinase inhibitors, such as sorafenib, are diaryl ureas. frontiersin.org These molecules are typically large, rigid, and rely on extensive hydrophobic and hydrogen bonding interactions. This compound is smaller and contains the unique N-hydroxy-N-methyl functionality, which offers different hydrogen bonding patterns compared to the N-H groups in sorafenib. The disruption of planarity by the ortho-fluoro and N-methyl groups in the target compound contrasts with the more planar arrangements often sought in diaryl ureas. nih.gov
Compared to Phenylurea : The parent phenylurea lacks the ortho-fluoro substituent and the N-hydroxy-N-methyl group. The fluorine atom in the target compound enhances acidity and blocks a site of metabolism. The N-hydroxy-N-methyl group replaces a primary amine (NH2), fundamentally altering the hydrogen bonding capacity from two donors to one donor (OH) and multiple acceptor sites (N and O), while also adding steric constraints.
Compared to Thiourea (B124793) Analogues : Replacing the carbonyl oxygen with sulfur to create a thiourea derivative would significantly alter the molecule's properties. Thioureas are generally better hydrogen bond donors but weaker acceptors. This change often leads to different biological activities; for example, in some contexts, thiourea derivatives show more potent larvicidal and antifungal activity than their urea counterparts. mdpi.com
| Compound | Key Structural Features | Primary H-Bond Donors | Primary H-Bond Acceptors | Notable Characteristics |
|---|---|---|---|---|
| This compound | ortho-Fluoro, N-Aryl, N'-Hydroxy, N'-Methyl | N-H, O-H | C=O, N'-OH | Potential for intramolecular H-bonding; sterically influenced conformation. |
| Hydroxyurea | N-Hydroxy | N-H, O-H | C=O, N-OH | Small, hydrophilic, radical scavenger. rsc.org |
| Phenylurea | N-Aryl | Two N-H | C=O | Basic scaffold for more complex derivatives. |
| Sorafenib | N,N'-Diaryl, Pyridine, Trifluoromethyl | Two N-H | C=O, Pyridine-N | Large, relatively planar structure for kinase inhibition. frontiersin.org |
| 1-(2-Fluorophenyl)-3-methylthiourea | ortho-Fluoro, N-Aryl, N'-Methyl, Thiocarbonyl | Two N-H | C=S (weak) | Stronger H-bond donor, weaker acceptor compared to urea analog. mdpi.com |
Chemical Stability and Degradation Mechanisms of 1 2 Fluorophenyl 3 Hydroxy 3 Methylurea
Investigation of Hydrolytic and Oxidative Degradation Pathways
While specific studies on 1-(2-fluorophenyl)-3-hydroxy-3-methylurea are not extensively documented, the degradation pathways can be inferred from the behavior of related hydroxyurea (B1673989) and aryl urea (B33335) compounds. Hydrolytic and oxidative processes are expected to be the primary routes of degradation.
Hydrolytic Degradation:
Under aqueous conditions, particularly at non-neutral pH, the urea functionality is susceptible to hydrolysis. This process can occur under both acidic and alkaline conditions.
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the urea can be protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water, leading to the cleavage of the C-N bonds.
Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxyl group can be deprotonated, and the resulting anion may facilitate rearrangement or cleavage. Alternatively, direct nucleophilic attack by hydroxide (B78521) ions on the carbonyl carbon can initiate the degradation process. Studies on similar compounds, such as substituted aryl-N-hydroxycarbamates, suggest that base-catalyzed degradation can proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism.
Oxidative Degradation:
The presence of the hydroxyurea moiety suggests susceptibility to oxidative degradation. Hydroxyurea itself is known to be a source of nitric oxide (NO) through oxidative processes, and it can also generate reactive oxygen species (ROS).
Reaction with Oxidizing Agents: Strong oxidizing agents can lead to the breakdown of the molecule. The nitrogen and carbon atoms of the urea group are potential sites for oxidation.
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. The aromatic fluorophenyl ring can absorb UV light, potentially leading to the formation of reactive intermediates that can initiate degradation.
Identification and Characterization of Degradation Products
The degradation of this compound is expected to yield several smaller molecules. Based on the known degradation of hydroxyurea and related aryl ureas, the following products can be anticipated:
| Potential Degradation Product | Originating Moiety | Formation Pathway |
| 2-Fluoroaniline (B146934) | 2-Fluorophenyl | Cleavage of the C(O)-N(phenyl) bond |
| N-hydroxy-N-methylamine | Hydroxy-methylurea | Cleavage of the C(O)-N(hydroxy) bond |
| Carbon Dioxide | Urea Carbonyl | Complete hydrolysis of the urea group |
| Urea | Urea | Can be a degradation product of hydroxyurea |
| Hydroxylamine (B1172632) | Hydroxyurea | Can be a degradation product of hydroxyurea |
The identification and characterization of these products would typically involve analytical techniques such as High-Performance Liquid Chromatography (HPLC) for separation, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. A patent for the detection of hydroxyurea and its degradation products mentions the use of an amino column in HPLC for separation of related substances like hydroxylamine and urea.
Mechanistic Studies of Urea Bond Cleavage in Fluorinated Hydroxyureas
The cleavage of the urea bond is a central event in the degradation of this compound. The presence of a fluorine atom on the phenyl ring can influence the reaction mechanism.
The electron-withdrawing nature of the fluorine atom can affect the electron density distribution across the molecule. This can impact the pKa of the N-H protons and the susceptibility of the carbonyl carbon to nucleophilic attack.
For base-catalyzed hydrolysis, the mechanism may involve the deprotonation of the hydroxyl group or the N-H proton, followed by an elimination reaction that leads to the cleavage of the C-N bond. The stability of the resulting 2-fluoroaniline leaving group would play a role in the reaction kinetics.
In the case of acid-catalyzed hydrolysis, the fluorine atom's inductive effect could slightly decrease the basicity of the carbonyl oxygen, potentially slowing down the initial protonation step compared to an unsubstituted analog. However, once protonated, the subsequent nucleophilic attack by water would still lead to bond cleavage.
Influence of Environmental Factors on Compound Stability
Several environmental factors can significantly influence the stability of this compound.
| Environmental Factor | Potential Effect on Stability | Mechanism of Influence |
| pH | Decreased stability at acidic and alkaline pH | Catalyzes hydrolytic degradation pathways. |
| Temperature | Decreased stability at higher temperatures | Increases the rate of chemical reactions, including hydrolysis and oxidation. |
| Light (UV Radiation) | Decreased stability | Provides energy for photolytic cleavage of chemical bonds. |
| Presence of Oxidants | Decreased stability | Promotes oxidative degradation of the hydroxyurea moiety. |
The stability of the compound is expected to be greatest in neutral aqueous solutions, protected from light and strong oxidizing agents, at ambient or reduced temperatures. The specific degradation kinetics would depend on the interplay of these factors.
Future Research Directions and Advanced Applications in Chemical Sciences
Exploration as Chemical Probes and Synthetic Intermediates in Complex Molecule Construction
The structure of 1-(2-fluorophenyl)-3-hydroxy-3-methylurea is well-suited for its potential use as both a chemical probe and a versatile synthetic intermediate. The fluorine atom offers a powerful tool for mechanistic and binding studies. The use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy would allow for sensitive detection of the molecule's local environment, making it an excellent probe for studying interactions with biological macromolecules or for monitoring its incorporation into larger, more complex structures.
As a synthetic intermediate, the hydroxyurea (B1673989) functionality provides multiple reactive sites. The hydroxyl and urea (B33335) groups can be involved in a variety of chemical transformations, serving as a handle for the construction of more elaborate molecular architectures. The classical synthesis of urea derivatives often involves the reaction of amines with isocyanates, which are typically generated from phosgene (B1210022) or safer equivalents like N,N′-Carbonyldiimidazole. nih.gov This reactivity can be exploited to build libraries of related compounds for further screening or to integrate the fluorophenyl hydroxyurea scaffold into larger molecules with desired properties.
Design Principles for Novel Fluorinated Hydroxyurea Scaffolds
The design of new molecules based on the fluorinated hydroxyurea scaffold of this compound is guided by established principles in medicinal and organic chemistry. The incorporation of fluorine into organic molecules is a widely used strategy to modulate their physical, chemical, and biological properties. youtube.com
Key design principles include:
Modulation of Physicochemical Properties: The fluorine atom is highly electronegative and can significantly alter the acidity (pKa) of nearby functional groups, such as the N-H protons in the urea moiety. This can influence hydrogen bonding capabilities, which are crucial for molecular recognition and binding to biological targets.
Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. nih.gov Strategically placing fluorine on the phenyl ring can block sites of oxidative metabolism, thereby increasing the molecule's biological half-life.
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. ontosight.ai This property is critical for the development of compounds intended to act on intracellular targets.
Conformational Control: The introduction of a substituent like a methyl group on one of the urea nitrogens can disrupt molecular planarity. nih.gov This disruption can reduce crystal packing energy and improve solubility, a key consideration in drug design. nih.gov
| Property | General Effect of Fluorine Substitution | Relevance to this compound |
|---|---|---|
| Electronegativity | Increases local polarity and alters electronic distribution. | Influences hydrogen bonding capacity and pKa of the urea group. |
| Lipophilicity | Generally increases, affecting membrane permeability. | May enhance cell penetration and bioavailability. |
| Metabolic Stability | The C-F bond is strong and resists enzymatic cleavage. nih.gov | Potential for increased in vivo half-life by preventing aromatic hydroxylation. |
| Binding Interactions | Can form unique non-covalent interactions (e.g., with amide backbones). | May contribute to enhanced binding affinity and selectivity for target proteins. |
Integration with Advanced Materials Science for Functional Applications
Fluorinated organic compounds are increasingly vital in materials science due to the unique properties they impart, such as high thermal stability, chemical resistance, and low surface energy. man.ac.uk While small molecules like this compound are not polymers themselves, they can serve as crucial building blocks or functional additives in the creation of advanced materials.
Potential applications in materials science include:
Polymer Precursors: This compound could be functionalized and used as a monomer for the synthesis of novel fluorinated polymers. man.ac.uk Such polymers might exhibit enhanced thermal stability and hydrophobicity, making them suitable for specialized coatings or membranes.
Surface Modifiers: The fluorophenyl group can be oriented at surfaces to create water-repellent (hydrophobic) and oil-repellent (lipophobic) coatings.
Functional Additives: Incorporation into materials like ionic liquids or resins could tune their properties, such as viscosity, thermal stability, or electrochemical windows. man.ac.uk
Development of High-Throughput Screening Methodologies for Urea-Based Compounds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of compounds. wikipedia.org Developing efficient HTS methodologies for libraries of urea-based compounds, including this compound, is essential for identifying new bioactive "hits". bmglabtech.com
The development process for such assays involves several key stages:
Assay Plate Preparation: Compound libraries are typically stored in stock plates and then arrayed in microtiter plates (e.g., 384- or 1536-well formats) for automated testing. wikipedia.org
Assay Design: Both biochemical and cell-based assays can be employed. nih.gov For urea derivatives, biochemical assays might target specific enzymes, while cell-based assays could measure broader effects like cell viability or the activation of a signaling pathway. nih.gov
Detection Method: The choice of detection method is critical. Common HTS readouts include fluorescence, luminescence, and colorimetric changes. For example, a colorimetric assay for urea can be based on the Berthelot reaction, where urease hydrolyzes urea to ammonia, which then reacts with a chromogen to produce a colored product. cellbiolabs.com
Automation and Data Analysis: HTS relies heavily on robotics for liquid handling, incubation, and plate reading. wikipedia.org Specialized software is then used for data processing and hit identification. bmglabtech.com
| Assay Type | Principle | Example Application |
|---|---|---|
| Biochemical Assay | Measures the effect of a compound on a purified target protein (e.g., an enzyme). nih.gov | Screening for inhibitors of a specific metalloenzyme that might be targeted by the hydroxyurea moiety. |
| Cell-Based Viability Assay | Measures the number of living cells after treatment with the compound. | Identifying compounds with cytotoxic effects against cancer cell lines. |
| Reporter Gene Assay | Measures the effect of a compound on the expression of a specific gene linked to a reporter (e.g., luciferase). nih.gov | Screening for modulators of a particular cellular signaling pathway. |
| Binding Assay | Detects the direct binding of a compound to its target. bmglabtech.com | Using techniques like Fluorescence Polarization (FP) to find compounds that bind to a target protein. nih.gov |
Interdisciplinary Avenues in Organic Chemistry and Chemical Biology
The compound this compound sits (B43327) at the intersection of organic chemistry and chemical biology, offering numerous avenues for interdisciplinary research.
In Organic Chemistry: The development of novel, efficient, and stereoselective synthetic routes to this and related fluorinated hydroxyureas remains an important goal. Traditional methods often rely on phosgene or its equivalents, and creating safer, more versatile synthetic protocols is an ongoing area of research. nih.govgoogle.com
In Chemical Biology: The hydroxyurea scaffold is a known inhibitor of several enzymes, including urease and ribonucleotide reductase, often by chelating metal ions in the active site. nih.gov The fluorinated variant provides a tool to systematically study structure-activity relationships (SAR). Researchers can synthesize analogues with fluorine at different positions on the phenyl ring to probe how electronics and sterics affect binding and inhibitory activity. The fluorine atom also serves as a ¹⁹F NMR reporter to gain insights into protein-ligand interactions in solution. rsc.org This integration of synthetic chemistry with biological and biophysical methods is key to elucidating molecular mechanisms of action and developing more potent and selective molecular agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
